

# Spectroscopic Profile of 2,2,3,5-Tetramethylheptane: A Technical Guide

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## Compound of Interest

Compound Name: **2,2,3,5-Tetramethylheptane**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,2,3,5-tetramethylheptane** ( $C_{11}H_{24}$ ), a branched alkane. Due to the limited availability of public experimental data for this specific isomer, this guide combines existing mass spectrometry and infrared spectroscopy information with predicted nuclear magnetic resonance data to offer a valuable resource for identification, characterization, and further research.

## Mass Spectrometry (MS)

Mass spectrometry of **2,2,3,5-tetramethylheptane** is characterized by extensive fragmentation, typical for branched alkanes, with the molecular ion peak often being of low abundance. The fragmentation pattern provides a fingerprint for its structural elucidation.

## Data Presentation

The electron ionization mass spectrum of **2,2,3,5-tetramethylheptane** is available from the National Institute of Standards and Technology (NIST) database.[\[1\]](#)[\[2\]](#) The primary ions observed are summarized in the table below.

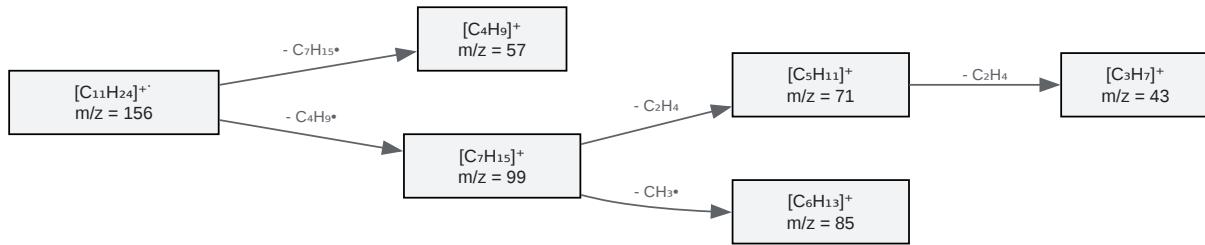
Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
41	65	$[\text{C}_3\text{H}_5]^+$
43	90	$[\text{C}_3\text{H}_7]^+$
56	70	$[\text{C}_4\text{H}_8]^+$
57	100	$[\text{C}_4\text{H}_9]^+$ (tert-Butyl cation)
71	30	$[\text{C}_5\text{H}_{11}]^+$
85	15	$[\text{C}_6\text{H}_{13}]^+$
99	5	$[\text{C}_7\text{H}_{15}]^+$
156	<1	$[\text{C}_{11}\text{H}_{24}]^+$ (Molecular Ion)

## Experimental Protocols

The mass spectrum was obtained via electron ionization (EI). A generalized protocol for obtaining such a spectrum is as follows:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like **2,2,3,5-tetramethylheptane**.
- **Ionization:** The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion ( $\text{M}^+$ ).
- **Fragmentation:** The high internal energy of the molecular ion leads to fragmentation, breaking covalent bonds and forming various smaller, positively charged fragment ions and neutral radicals.
- **Mass Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

## Visualization of Fragmentation Pathway



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Caption: Proposed fragmentation pathway for **2,2,3,5-tetramethylheptane** in EI-MS.

## Infrared (IR) Spectroscopy

The infrared spectrum of **2,2,3,5-tetramethylheptane** is expected to show characteristic absorption bands for C-H stretching and bending vibrations, consistent with its alkane structure. A vapor phase IR spectrum is available from SpectraBase.[\[2\]](#)

## Data Presentation

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
2960-2850	C-H Stretch	-CH <sub>3</sub> , -CH <sub>2</sub> -, -CH
1470-1450	C-H Bend	-CH <sub>2</sub> -, -CH <sub>3</sub>
1385-1365	C-H Bend	-CH <sub>3</sub> (Umbrella)
~1365	C-H Bend	gem-dimethyl split

## Experimental Protocols

A typical experimental protocol for obtaining a vapor phase IR spectrum is as follows:

- Sample Preparation: A small amount of the liquid sample is injected into a heated gas cell.

- IR Analysis: The gas cell is placed in the sample compartment of an FTIR spectrometer. A beam of infrared radiation is passed through the sample.
- Data Acquisition: The detector measures the amount of radiation that passes through the sample at each wavenumber. The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

As experimental NMR data for **2,2,3,5-tetramethylheptane** is not readily available, the following data is based on established prediction models.

### Predicted <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~0.85	t	3H	-CH <sub>2</sub> CH <sub>3</sub>
~0.88	d	3H	-CH(CH <sub>3</sub> )CH <sub>2</sub> -
~0.90	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>
~1.15	m	2H	-CH <sub>2</sub> CH <sub>3</sub>
~1.25	m	1H	-CH(CH <sub>3</sub> )CH <sub>2</sub> - (one H)
~1.35	m	1H	-CH(CH <sub>3</sub> )CH <sub>2</sub> - (one H)
~1.60	m	1H	-CH(CH <sub>3</sub> )CH <sub>2</sub> -
~1.75	m	1H	-CH(CH <sub>3</sub> )C(CH <sub>3</sub> ) <sub>3</sub>

### Predicted <sup>13</sup>C NMR Data

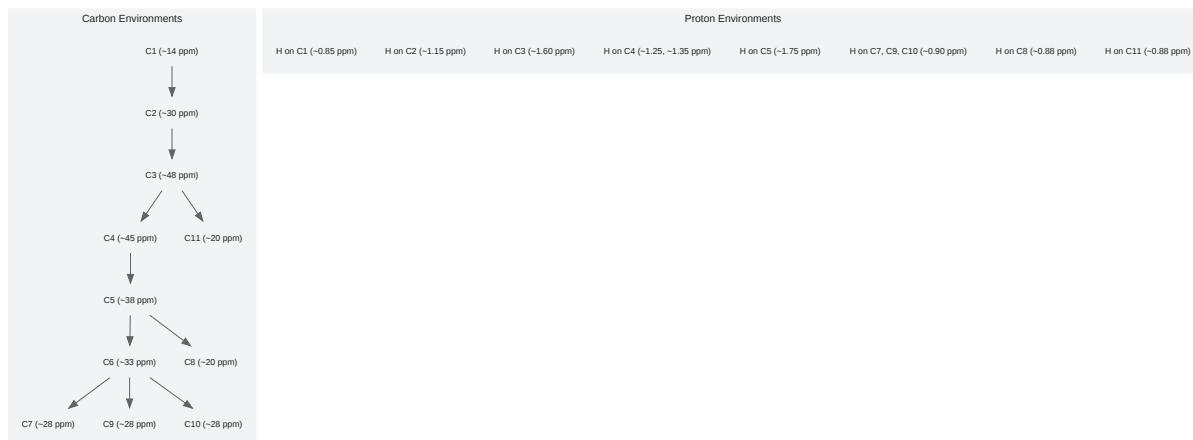
Chemical Shift ( $\delta$ , ppm)	Carbon Type
~14	Primary (-CH <sub>3</sub> )
~20	Primary (-CH <sub>3</sub> )
~28	Primary (-C(CH <sub>3</sub> ) <sub>3</sub> )
~30	Secondary (-CH <sub>2</sub> CH <sub>3</sub> )
~33	Quaternary (-C(CH <sub>3</sub> ) <sub>3</sub> )
~38	Tertiary (-CH(CH <sub>3</sub> )C(CH <sub>3</sub> ) <sub>3</sub> )
~45	Secondary (-CH(CH <sub>3</sub> )CH <sub>2</sub> -)
~48	Tertiary (-CH(CH <sub>3</sub> )CH <sub>2</sub> -)

## Experimental Protocols

A standard protocol for obtaining <sup>1</sup>H and <sup>13</sup>C NMR spectra of a liquid sample is as follows:

- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) to a concentration of approximately 5-25 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- NMR Analysis: The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer.
- Data Acquisition: For <sup>1</sup>H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For <sup>13</sup>C NMR, proton decoupling is typically used to simplify the spectrum.
- Data Processing: The FID is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

## Visualization of Chemical Environments

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Caption: Predicted chemical environments for  $^{13}\text{C}$  and  $^1\text{H}$  NMR of **2,2,3,5-tetramethylheptane**.

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## References

- 1. Heptane, 2,2,3,5-tetramethyl- [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
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